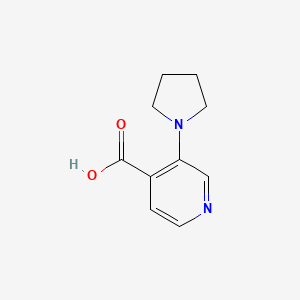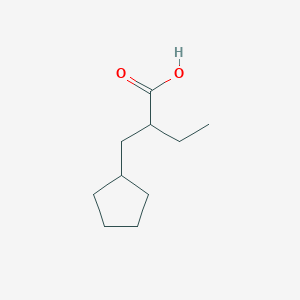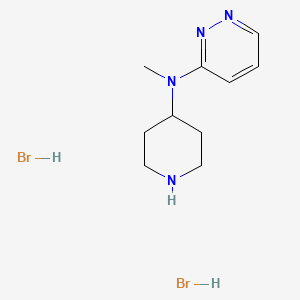
3-(吡咯烷-1-基)异烟酸
描述
“3-(Pyrrolidin-1-yl)isonicotinic acid” is a compound with the molecular formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in various databases such as PubChem . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in databases such as PubChem .
科学研究应用
Drug Discovery and Development
3-(Pyrrolidin-1-yl)isonicotinic acid: is a compound that features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry. The pyrrolidine ring is used to synthesize biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage . This compound can be used to design new molecules with various biological profiles, aiding in the development of drugs with target selectivity.
Enhancing Pharmacokinetic Properties
The introduction of a pyrrolidine ring, such as in 3-(Pyrrolidin-1-yl)isonicotinic acid , into drug candidates can modify physicochemical parameters, improving ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results . This can lead to the development of drugs with better bioavailability and reduced side effects.
Structural Diversity in Chemical Synthesis
The saturated nature of the pyrrolidine ring allows for greater structural diversity in chemical synthesis. It can be used in the construction of complex molecules from different cyclic or acyclic precursors or in the functionalization of preformed pyrrolidine rings . This structural diversity is crucial for discovering novel compounds with unique biological activities.
Enantioselective Binding
The stereogenicity of the carbons in the pyrrolidine ring, as found in 3-(Pyrrolidin-1-yl)isonicotinic acid , means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is essential for the development of drugs with high specificity and efficacy .
Role in Central Nervous System Diseases
Compounds with a pyrrolidine ring have been studied for their potential role in treating central nervous system diseases. They can influence the activity of various neurotransmitters and receptors, which may lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Anticonvulsant Activity
Research has shown that certain pyrrolidine derivatives exhibit significant anticonvulsant activity. This suggests that 3-(Pyrrolidin-1-yl)isonicotinic acid could be a precursor or a model compound for the development of new anticonvulsant drugs, potentially offering alternative treatments for patients with seizure disorders .
属性
IUPAC Name |
3-pyrrolidin-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCKDDTUOLQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)



![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)



amine](/img/structure/B1455427.png)